

Y08262 CBP bromodomain binding affinity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Y08262

Cat. No.: B12383106

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An In-depth Technical Guide on the CBP Bromodomain Binding Affinity of **Y08262**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding affinity of the small molecule inhibitor **Y08262** to the bromodomain of the CREB-binding protein (CBP). The information presented herein is intended to support research and drug development efforts targeting the CBP bromodomain, a key epigenetic reader implicated in various diseases, including acute myeloid leukemia (AML).

Quantitative Binding Data

The primary quantitative measure of **Y08262**'s potency for the CBP bromodomain is its half-maximal inhibitory concentration (IC₅₀). This value represents the concentration of the inhibitor required to reduce the binding of a ligand to the bromodomain by 50%.

| Compound | Target | Assay Type | IC ₅₀ (nM) | Reference |
|----------|-----------------------|---------------|-----------------------|---------------------|
| Y08262 | Human CBP Bromodomain | Not Specified | 73.1 | [1] |

As of the latest literature review, the dissociation constant (K_d) for the interaction between **Y08262** and the CBP bromodomain has not been publicly reported. The IC₅₀ value, however, indicates a potent, nanomolar-level inhibition of the CBP bromodomain by **Y08262**[\[1\]](#).

Experimental Protocols

While the specific assay used to determine the IC₅₀ of **Y08262** was not detailed in the primary publication, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a standard and robust method for characterizing the binding of inhibitors to bromodomains. The following is a representative protocol for such an assay.

Representative TR-FRET Assay Protocol for CBP Bromodomain Inhibitor Screening

This protocol is designed for a 384-well plate format and is based on established methodologies for screening CBP bromodomain inhibitors[2][3].

1. Reagents and Materials:

- CBP Bromodomain (BRD) Protein: Recombinant human CBP bromodomain (e.g., amino acids 1081-1197) tagged with a donor fluorophore (e.g., Europium chelate, GST-tag for antibody-based detection)[2][3].
- Biotinylated Acetylated Peptide: A biotinylated histone peptide containing an acetylated lysine residue that is a known ligand for the CBP bromodomain (e.g., derived from histone H4)[2][3].
- Acceptor Fluorophore: Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC).
- Assay Buffer: 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.1% Bovine Serum Albumin (w/v), 0.01% Triton X-100 (v/v)[3].
- Test Compound: **Y08262** or other inhibitors dissolved in DMSO.
- Plate: White, low-volume 384-well assay plates.
- Plate Reader: A microplate reader capable of TR-FRET measurements, with appropriate excitation and emission filters (e.g., excitation at ~340 nm, emission at ~620 nm for the donor and ~665 nm for the acceptor)[2].

2. Assay Procedure:

- Compound Preparation:
 - Prepare a serial dilution of **Y08262** in 100% DMSO.
 - Further dilute the compounds in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., < 1%) to avoid interference[2].
- Reagent Preparation:
 - Dilute the CBP-BRD-donor conjugate and the biotinylated acetylated peptide in Assay Buffer to their optimal working concentrations, as determined by titration experiments[3].
 - Dilute the streptavidin-acceptor conjugate in Assay Buffer.
- Assay Plate Setup (20 µL final volume):
 - Add 5 µL of the diluted test compound (or DMSO for control wells) to the wells of the 384-well plate.
 - Add 5 µL of the diluted CBP-BRD-donor conjugate to all wells.
 - Add 5 µL of the diluted biotinylated acetylated peptide to all wells.
 - Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes), protected from light, to allow the binding reaction to reach equilibrium[3].
 - Add 5 µL of the diluted streptavidin-acceptor conjugate to all wells.
 - Incubate the plate for a further 60 minutes at room temperature, protected from light.
- Signal Detection:
 - Measure the TR-FRET signal using a compatible plate reader.

- The measurement involves a delay after the excitation pulse to minimize background fluorescence, followed by the simultaneous measurement of fluorescence emission at the donor and acceptor wavelengths (e.g., 620 nm and 665 nm)[4][5].

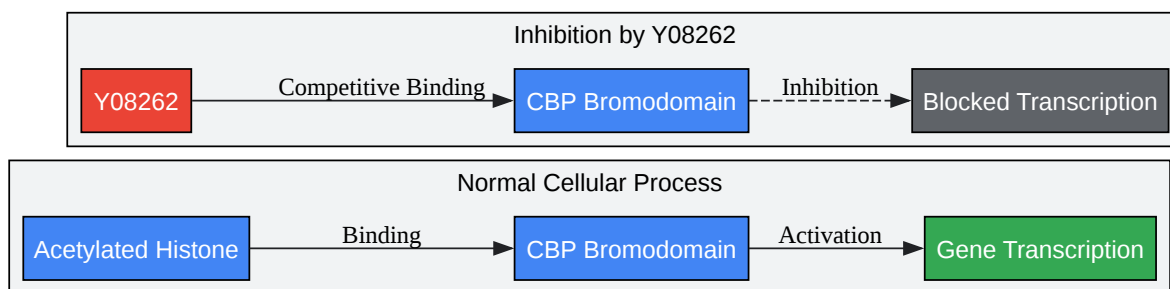
3. Data Analysis:

- Calculate the TR-FRET Ratio: For each well, calculate the ratio of the acceptor signal to the donor signal (e.g., Emission at 665 nm / Emission at 620 nm).
- Normalization: Normalize the data using control wells:
 - High Control (0% inhibition): Wells containing DMSO instead of the inhibitor.
 - Low Control (100% inhibition): Wells with a saturating concentration of a known CBP bromodomain inhibitor or wells without the CBP-BRD protein.
- IC50 Determination: Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway and Experimental Workflow

The interaction between the CBP bromodomain and acetylated lysine residues on proteins like histones is a critical step in transcriptional activation. Small molecule inhibitors such as **Y08262** competitively bind to the acetyl-lysine binding pocket of the bromodomain, thereby disrupting this interaction and modulating gene expression.



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Caption: Mechanism of CBP Bromodomain Inhibition by **Y08262**.

The experimental workflow for determining the inhibitory activity of compounds like **Y08262** using a TR-FRET assay is a sequential process involving reagent preparation, reaction incubation, and signal detection.



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Caption: TR-FRET Experimental Workflow for IC₅₀ Determination.

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References

- 1. Discovery of a potent and selective CBP bromodomain inhibitor (Y08262) for treating acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Discovery of novel CBP bromodomain inhibitors through TR-FRET-based high-throughput screening - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 4. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 5. columbiabiosciences.com [columbiabiosciences.com]
- To cite this document: BenchChem. [Y08262 CBP bromodomain binding affinity]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12383106#y08262-cbp-bromodomain-binding-affinity>]

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